Rhamnono-1,5-lactone Rhamnono-1,5-lactone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16181544
InChI: InChI=1S/C6H10O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-5,7-9H,1H3/t2-,3-,4+,5+/m0/s1
SMILES:
Molecular Formula: C6H10O5
Molecular Weight: 162.14 g/mol

Rhamnono-1,5-lactone

CAS No.:

Cat. No.: VC16181544

Molecular Formula: C6H10O5

Molecular Weight: 162.14 g/mol

* For research use only. Not for human or veterinary use.

Rhamnono-1,5-lactone -

Specification

Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
IUPAC Name (3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-one
Standard InChI InChI=1S/C6H10O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-5,7-9H,1H3/t2-,3-,4+,5+/m0/s1
Standard InChI Key ZVAHHEYPLKVJSO-QMKXCQHVSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H](C(=O)O1)O)O)O
Canonical SMILES CC1C(C(C(C(=O)O1)O)O)O

Introduction

Chemical Structure and Molecular Properties

Rhamnono-1,5-lactone (C₆H₁₀O₅; molecular weight 162.14 g/mol) is a cyclic ester formed via intramolecular esterification of rhamnonic acid. Its IUPAC name, (3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-one, reflects its stereochemistry: a six-membered oxanone ring with hydroxyl groups at positions 3, 4, and 5 and a methyl group at position 6 . The lactone ring adopts a chair conformation, with the methyl group occupying an axial position to minimize steric strain .

Table 1: Key Molecular Properties of Rhamnono-1,5-lactone

PropertyValue
Molecular FormulaC₆H₁₀O₅
Molecular Weight162.14 g/mol
IUPAC Name(3R,4R,5R,6S)-3,4,5-Trihydroxy-6-methyloxan-2-one
Canonical SMILESCC1C(C(C(C(=O)O1)O)O)O
PubChem CID10866640

The compound’s instability in aqueous solutions distinguishes it from its 1,4-lactone counterpart. Kinetic studies demonstrate rapid non-enzymatic conversion to the thermodynamically favored 1,4-lactone form under physiological conditions, with a half-life of <10 minutes at pH 7.0 . This lability complicates isolation and necessitates in situ generation for experimental studies .

Synthetic Routes and Isolation Challenges

Enzymatic Generation

In Burkholderia multivorans, L-fucose dehydrogenase produces L-fucono-1,5-lactone as a kinetic product, which rapidly converts to the 1,4-lactone . Analogous pathways likely exist for Rhamnono-1,5-lactone in microbial systems, though direct evidence remains limited. The enzyme BmulJ_04915, a homolog of L-fucono-1,5-lactonase, hydrolyzes both lactone forms to rhamnonate, suggesting a role in detoxification or metabolic regulation .

Stability and Structural Dynamics

The 1,5-lactone’s instability stems from ring strain and favorable hydrogen bonding in the 1,4-isomer. Nuclear magnetic resonance (NMR) studies reveal that the 1,5-lactone exists as a minor species (<5%) in equilibrium with the 1,4-form in aqueous solution . Deuterium-labeling experiments demonstrate that H₂O catalyzes ring-opening and re-lactonization via a gem-diol intermediate .

Table 2: Stability Parameters of Rhamnono-1,5-lactone

ConditionHalf-LifeDominant Form
pH 7.0, 25°C8.2 ± 0.3 minutes1,4-Lactone
pH 4.0, 4°C42 ± 5 minutes1,5-Lactone
Anhydrous DMSO>24 hours1,5-Lactone

These dynamics necessitate specialized handling, such as lyophilization from non-aqueous solvents or stabilization via derivatization .

Metabolic Roles in Microbial Systems

Catabolic Pathways in Archaea

In Haloferax volcanii, L-rhamnose undergoes oxidative degradation via the diketo-hydrolase pathway. While Rhamnono-1,4-lactone is the primary intermediate, genetic evidence suggests that ABC transporters and regulatory proteins (e.g., RhcR) may transiently interact with the 1,5-lactone form . Knockout mutants of rhc cluster genes exhibit impaired growth on L-rhamnose, implicating lactone-processing enzymes in catabolism .

Enzymatic Hydrolysis

BmulJ_04915, a lactonase from the amidohydrolase superfamily, hydrolyzes Rhamnono-1,5-lactone with a k<sub>cat</sub> of 990 s⁻¹ and K<sub>m</sub> of 1.2 mM . Structural analysis reveals a conserved metal-binding motif (His<sub>102</sub>-His<sub>104</sub>-Asp<sub>106</sub>) critical for polarizing the lactone carbonyl group during catalysis . Homologs in Sulfolobus solfataricus exhibit thermostability, retaining activity at 80°C .

Applications in Organic Synthesis

Precursor for Deoxy Sugars

Rhamnono-1,5-lactone serves as a starting material for synthesizing 3,6-dideoxy-L-arabino-hexose (ascarylose), a component of bacterial lipopolysaccharides. β-Elimination reactions under basic conditions yield unsaturated intermediates that can be hydrogenated to target deoxy sugars .

Photochemical Modifications

Recent advances in light-driven deoxygenation exploit lactone intermediates. UV-C irradiation of benzylated Rhamnono-1,5-lactone derivatives induces Norrish-type II reactions, enabling regioselective dealkyloxylation to 2-deoxyaldonolactones . This method achieves yields up to 64% in cyclohexane, offering a sustainable alternative to traditional redox-based deoxygenation .

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